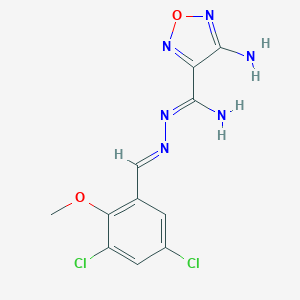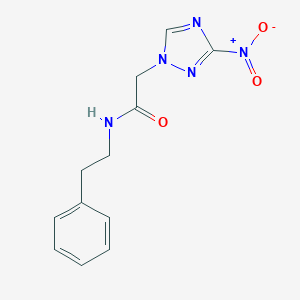
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that features a triazole ring substituted with a nitro group and an acetamide moiety linked to a phenethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a nitrile compound. For instance, 3-nitro-1,2,4-triazole can be prepared by reacting hydrazine hydrate with 3-nitroacrylonitrile under acidic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the triazole compound with chloroacetyl chloride in the presence of a base such as triethylamine.
Phenethyl Group Attachment: The final step involves the nucleophilic substitution of the acetamide intermediate with phenethylamine, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitro group in the triazole ring can undergo reduction to form amino derivatives. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions. For example, it can be replaced by other amines or alcohols under appropriate conditions.
Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Various amines or alcohols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Amino derivatives of the triazole ring.
Substitution: New amide or ester compounds depending on the nucleophile used.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Chemistry
In chemistry, 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro-triazole derivatives on cellular processes. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
Medicinally, derivatives of this compound are investigated for their potential as antimicrobial or anticancer agents. The nitro group and triazole ring are known to enhance biological activity, making this compound a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
3-nitro-1,2,4-triazole: A simpler analog without the acetamide and phenethyl groups.
2-(3-nitro-1,2,4-triazol-1-yl)acetonitrile: Similar structure but with a nitrile group instead of the acetamide moiety.
4-(3-nitro-1,2,4-triazol-1-yl)pyrimidine: Contains a pyrimidine ring instead of the phenethyl group.
Uniqueness
2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of its nitro-triazole core with the phenethyl-acetamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and biological activity compared to simpler analogs.
属性
分子式 |
C12H13N5O3 |
|---|---|
分子量 |
275.26g/mol |
IUPAC 名称 |
2-(3-nitro-1,2,4-triazol-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C12H13N5O3/c18-11(8-16-9-14-12(15-16)17(19)20)13-7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,18) |
InChI 键 |
AGXFMSVEPSNBAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=N2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE](/img/structure/B395339.png)
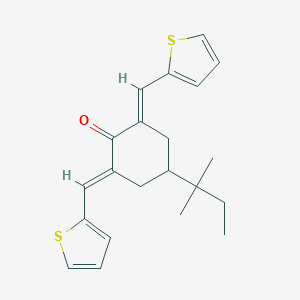
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B395341.png)
![2-{[5-(3-bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B395343.png)
![1-(3-Cyclopentylpropanoyl)-4-{3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl}piperazine](/img/structure/B395345.png)
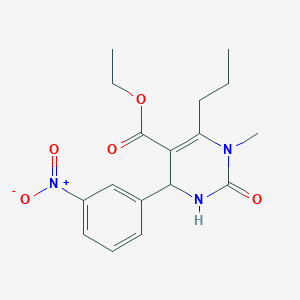
![5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B395347.png)
![6-[N'-(4-Dimethylamino-benzylidene)-hydrazino]-N,N'-diethyl-[1,3,5]triazine-2,4-diamine](/img/structure/B395348.png)
![4-[(2E)-2-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]IMINO}-3-METHYL-4-OXO-1,3-THIAZINANE-6-AMIDO]BENZOIC ACID](/img/structure/B395350.png)
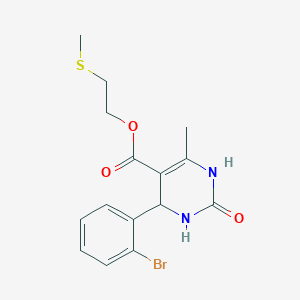
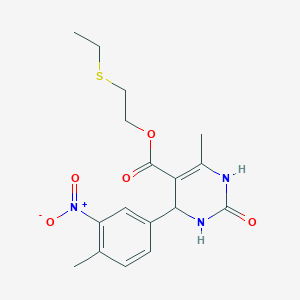
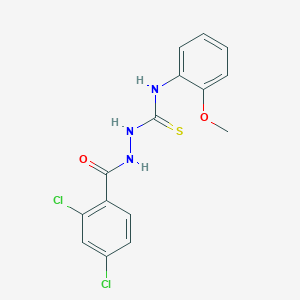
![Isopropyl 4-({[(3-bromo-4-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B395356.png)
